molecular formula C13H19N3O B14594915 4-(2-cycloheptylidenehydrazinyl)-6-methyl-1H-pyridin-2-one CAS No. 61191-27-3

4-(2-cycloheptylidenehydrazinyl)-6-methyl-1H-pyridin-2-one

Cat. No.: B14594915
CAS No.: 61191-27-3
M. Wt: 233.31 g/mol
InChI Key: VWOUWSWVAQCCRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-cycloheptylidenehydrazinyl)-6-methyl-1H-pyridin-2-one is a heterocyclic compound with potential applications in various fields of scientific research. This compound features a pyridinone core substituted with a cycloheptylidenehydrazinyl group and a methyl group, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-cycloheptylidenehydrazinyl)-6-methyl-1H-pyridin-2-one typically involves the reaction of 2-cycloheptylidenehydrazine with 6-methyl-2-pyridone under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require heating to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(2-cycloheptylidenehydrazinyl)-6-methyl-1H-pyridin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-(2-cycloheptylidenehydrazinyl)-6-methyl-1H-pyridin-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-cycloheptylidenehydrazinyl)-6-methyl-1H-pyridin-2-one involves its interaction with specific molecular targets, such as enzymes. For instance, as an MAO-B inhibitor, the compound binds to the active site of the enzyme, preventing the breakdown of neurotransmitters like dopamine. This inhibition can help alleviate symptoms of neurodegenerative diseases by increasing the availability of these neurotransmitters in the brain .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-cycloheptylidenehydrazinyl)-6-methyl-1H-pyridin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical properties and biological activities. Its ability to selectively inhibit MAO-B makes it a valuable compound for research in neurodegenerative diseases.

Properties

CAS No.

61191-27-3

Molecular Formula

C13H19N3O

Molecular Weight

233.31 g/mol

IUPAC Name

4-(2-cycloheptylidenehydrazinyl)-6-methyl-1H-pyridin-2-one

InChI

InChI=1S/C13H19N3O/c1-10-8-12(9-13(17)14-10)16-15-11-6-4-2-3-5-7-11/h8-9H,2-7H2,1H3,(H2,14,16,17)

InChI Key

VWOUWSWVAQCCRC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=O)N1)NN=C2CCCCCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.